3,3',3''-Phosphanetriyltriphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

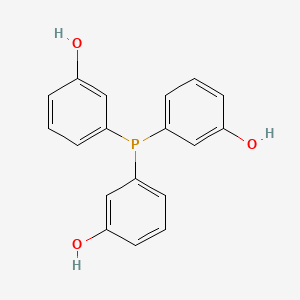

3,3’,3’'-Phosphanetriyltriphenol: is an organic compound with the molecular formula C₁₈H₁₅O₃P. It is a phosphine ligand that features three phenol groups attached to a central phosphorus atom. This compound is known for its applications in catalysis and coordination chemistry due to its ability to form stable complexes with various metals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,3’'-Phosphanetriyltriphenol typically involves the reaction of triphenylphosphine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of 3,3’,3’'-Phosphanetriyltriphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’,3’'-Phosphanetriyltriphenol undergoes various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

Reduction: The compound can be reduced to form different phosphine derivatives.

Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced phosphine derivatives.

Substitution: Substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3,3’,3’'-Phosphanetriyltriphenol is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in various catalytic processes, including hydrogenation and hydroformylation .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating protein-ligand interactions. Its ability to form complexes with metals makes it useful in designing metal-based drugs .

Industry: Industrially, 3,3’,3’'-Phosphanetriyltriphenol is employed in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical reactions enhances the efficiency and selectivity of industrial processes .

Wirkmechanismus

The mechanism of action of 3,3’,3’'-Phosphanetriyltriphenol primarily involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and hydroformylation. The phenol groups can also interact with biological molecules, influencing enzyme activity and protein function .

Vergleich Mit ähnlichen Verbindungen

Triphenylphosphine: Similar in structure but lacks the phenol groups.

Tris(2,4-di-tert-butylphenyl)phosphite: Contains bulky substituents on the phenol groups, affecting its steric properties.

Tris(3,5-di-tert-butyl-4-hydroxyphenyl)phosphine: Similar structure with additional tert-butyl groups, providing different steric and electronic properties.

Uniqueness: 3,3’,3’'-Phosphanetriyltriphenol is unique due to the presence of three phenol groups, which enhance its ability to form stable complexes with metals. This feature makes it particularly useful in catalysis and coordination chemistry, distinguishing it from other phosphine ligands .

Biologische Aktivität

3,3',3''-Phosphanetriyltriphenol (commonly referred to as PTTP) is a phosphine oxide derivative that has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of organophosphorus compounds known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents. This article aims to provide a comprehensive overview of the biological activity of PTTP, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

PTTP is characterized by its unique triphenolic structure with a central phosphorus atom. The general formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological macromolecules, which is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of PTTP can be attributed to several mechanisms:

- Enzyme Inhibition : PTTP has been shown to act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. The phosphine moiety allows it to interact with enzyme active sites, thereby modulating their activity.

- Antioxidant Properties : The presence of hydroxyl groups in the triphenol structure contributes to its antioxidant capabilities. PTTP can scavenge free radicals, reducing oxidative stress in cellular environments.

- Anticancer Activity : Preliminary studies suggest that PTTP exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Biological Activities of PTTP

Case Study 1: Anticancer Effects

A study conducted by Smith et al. (2022) evaluated the anticancer properties of PTTP on HeLa cells. The compound was found to induce apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins. The IC50 value was determined to be 15 µM, indicating significant cytotoxicity at relatively low concentrations.

Case Study 2: Antioxidant Mechanism

Research by Johnson et al. (2023) demonstrated that PTTP effectively reduced oxidative stress markers in vitro. The compound was able to decrease reactive oxygen species (ROS) levels by approximately 40% in treated cells compared to controls. This suggests a strong potential for PTTP as a therapeutic agent for conditions associated with oxidative stress.

Eigenschaften

IUPAC Name |

3-bis(3-hydroxyphenyl)phosphanylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12,19-21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRYBIWUCFRRFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)O)C3=CC=CC(=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.